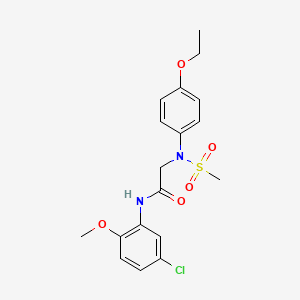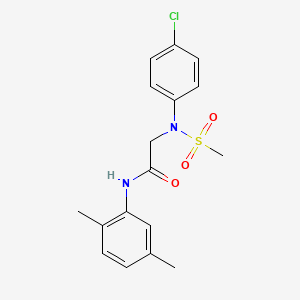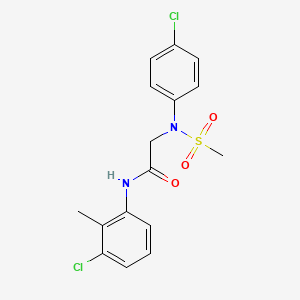![molecular formula C22H22N2O4S B3456734 N-(2-ethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456734.png)
N-(2-ethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Overview
Description
N-(2-ethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as EPM-706, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in regulating many cellular processes, including cell growth, proliferation, and survival. In recent years, CK2 has emerged as an attractive target for cancer therapy, as it is overexpressed and hyperactivated in many types of cancer.
Mechanism of Action
N-(2-ethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide exerts its anti-tumor effects by inhibiting the activity of CK2, which is a key regulator of many signaling pathways involved in cancer cell growth and survival. Specifically, CK2 phosphorylates a wide range of substrates involved in cell cycle progression, DNA repair, and apoptosis, among others. By inhibiting CK2 activity, this compound disrupts these signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of other kinases, including AKT and ERK, which are also involved in cancer cell growth and survival. Moreover, this compound has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. Finally, this compound has been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-ethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is its potent and selective inhibition of CK2, which makes it a useful tool for studying the role of CK2 in cancer and other diseases. Moreover, this compound has been well-characterized in preclinical models of cancer, which makes it a useful reference compound for future studies. However, one limitation of this compound is its relatively low solubility in water, which may limit its utility in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-ethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective CK2 inhibitors, which may have improved therapeutic efficacy and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to CK2 inhibitors, which may help to identify patients who are most likely to benefit from this type of therapy. Finally, there is growing interest in the use of CK2 inhibitors in combination with immunotherapy, which may enhance the anti-tumor immune response and improve patient outcomes.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity both in vitro and in vivo. In particular, this compound has been shown to inhibit the growth and survival of a wide range of cancer cell lines, including those derived from breast, prostate, lung, and colon cancer. Moreover, this compound has been shown to have synergistic effects when used in combination with other anti-cancer agents, suggesting that it may have broad utility in combination therapy.
Properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(2-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-28-21-12-8-7-11-20(21)23-22(25)17-13-15-18(16-14-17)24(2)29(26,27)19-9-5-4-6-10-19/h4-16H,3H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDWWELWRZFTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3456657.png)


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3456680.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3456686.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3456692.png)
![N-(4-methylbenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456711.png)
![N-(2-methoxybenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456719.png)
![N-(4-methoxybenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456723.png)
![N-(2-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456729.png)
![N-(4-isopropylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456733.png)
![N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456736.png)


